molecular formula C14H27N3O2 B11849890 Tert-butyl 3-(3-(aminomethyl)azetidin-1-YL)piperidine-1-carboxylate CAS No. 1131622-28-0

Tert-butyl 3-(3-(aminomethyl)azetidin-1-YL)piperidine-1-carboxylate

Cat. No.: B11849890
CAS No.: 1131622-28-0
M. Wt: 269.38 g/mol
InChI Key: OLDIGGRINCSOCV-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H33N3O2 It is a piperidine derivative that contains an azetidine ring and an aminomethyl group

Preparation Methods

The synthesis of tert-butyl 3-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with azetidine and aminomethyl groups under specific conditions. One common synthetic route includes the use of tert-butyl piperidine-1-carboxylate as a starting material, which is then reacted with azetidine and aminomethyl reagents in the presence of suitable catalysts and solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

Tert-butyl 3-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 3-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group allows the compound to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or activating their functions. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Tert-butyl 3-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research applications.

Properties

CAS No.

1131622-28-0

Molecular Formula

C14H27N3O2

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl 3-[3-(aminomethyl)azetidin-1-yl]piperidine-1-carboxylate

InChI

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)16-6-4-5-12(10-16)17-8-11(7-15)9-17/h11-12H,4-10,15H2,1-3H3

InChI Key

OLDIGGRINCSOCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2CC(C2)CN

Origin of Product

United States

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